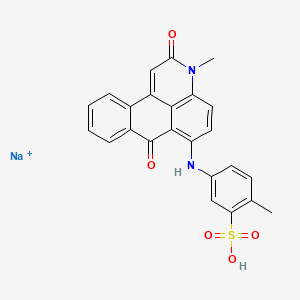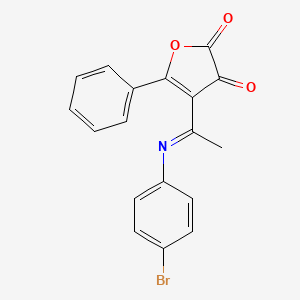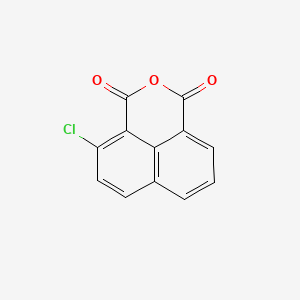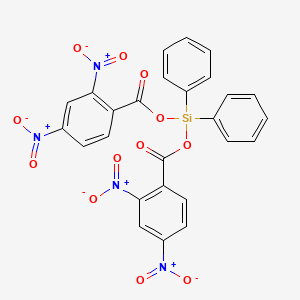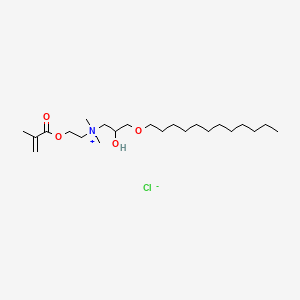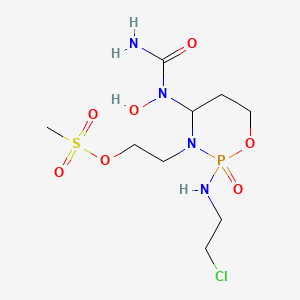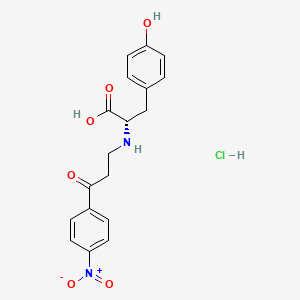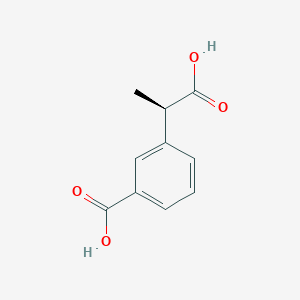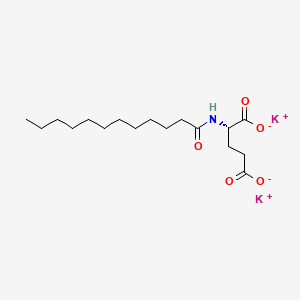
Dipotassium lauroyl glutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium lauroyl glutamate is a compound widely used in the cosmetic and personal care industry. It is a potassium salt of lauroyl glutamic acid, which is derived from the amino acid glutamic acid and lauric acid. This compound is known for its excellent surfactant properties, making it an effective cleansing agent. It is often used in formulations for shampoos, facial cleansers, and other skincare products due to its mildness and ability to produce a rich, creamy lather.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium lauroyl glutamate typically involves the acylation of glutamic acid with lauric acid. The process can be summarized in the following steps:
Condensation Reaction: Lauric acid is reacted with glutamic acid in the presence of a dehydrating agent to form lauroyl glutamic acid.
Neutralization: The lauroyl glutamic acid is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:
Mixing: Lauric acid and glutamic acid are mixed in a reactor.
Heating: The mixture is heated to facilitate the condensation reaction.
Neutralization: The resulting lauroyl glutamic acid is neutralized with potassium hydroxide.
Purification: The product is purified through filtration and drying to obtain this compound in its final form.
化学反应分析
Types of Reactions: Dipotassium lauroyl glutamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form lauric acid and glutamic acid.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can participate in substitution reactions where the lauroyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Water and heat.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Acylating agents under acidic or basic conditions.
Major Products Formed:
Hydrolysis: Lauric acid and glutamic acid.
Oxidation: Oxidized derivatives of lauric acid and glutamic acid.
Substitution: Various acylated derivatives depending on the substituting acyl group.
科学研究应用
Dipotassium lauroyl glutamate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane permeability and protein solubilization.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the formulation of personal care products such as shampoos, facial cleansers, and soaps due to its mildness and effective cleansing properties.
作用机制
The mechanism of action of dipotassium lauroyl glutamate primarily involves its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, thereby facilitating their removal from surfaces such as skin and hair. The molecular targets include the lipid bilayers of cell membranes, where it can disrupt the membrane structure to enhance permeability. The pathways involved include the interaction with hydrophobic and hydrophilic regions of molecules, leading to the formation of micelles that encapsulate oils and dirt.
相似化合物的比较
- Sodium lauroyl glutamate
- Disodium lauroyl glutamate
- Lauroyl lysine
Comparison:
- Sodium lauroyl glutamate: Similar surfactant properties but with sodium as the counterion instead of potassium. It is also used in personal care products but may have different solubility and foaming characteristics.
- Disodium lauroyl glutamate: Contains two sodium ions, which may affect its ionic strength and interaction with other ingredients in formulations.
- Lauroyl lysine: Derived from lysine instead of glutamic acid, offering different amino acid properties and potentially different skin benefits.
Dipotassium lauroyl glutamate is unique due to its specific combination of lauric acid and glutamic acid with potassium ions, providing a balance of mildness, effective cleansing, and compatibility with various formulations.
属性
CAS 编号 |
332884-58-9 |
|---|---|
分子式 |
C17H29K2NO5 |
分子量 |
405.6 g/mol |
IUPAC 名称 |
dipotassium;(2S)-2-(dodecanoylamino)pentanedioate |
InChI |
InChI=1S/C17H31NO5.2K/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t14-;;/m0../s1 |
InChI 键 |
JOLYVEWZEPKDIJ-UTLKBRERSA-L |
手性 SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[K+].[K+] |
规范 SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


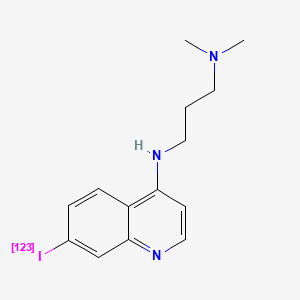
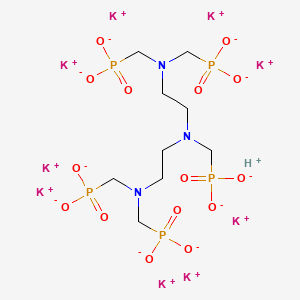

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)


